molecular formula C14H19NO5 B12534218 Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate CAS No. 652133-76-1

Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate

Cat. No.: B12534218
CAS No.: 652133-76-1
M. Wt: 281.30 g/mol
InChI Key: GDLRKRGMTGUKCI-UHFFFAOYSA-N
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Description

Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate is a furan-based dicarboxylate ester featuring a cyclohexylamino substituent at the 2-position. Similar compounds are synthesized via multicomponent reactions, cycloadditions, or acid-mediated rearrangements, often involving isocyanides, acetylenedicarboxylates, or catalytic systems . These derivatives are characterized by their ester groups, amino substituents, and heterocyclic cores, which influence their physical, spectral, and crystallographic behaviors.

Properties

CAS No.

652133-76-1

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate

InChI

InChI=1S/C14H19NO5/c1-18-13(16)10-8-20-12(11(10)14(17)19-2)15-9-6-4-3-5-7-9/h8-9,15H,3-7H2,1-2H3

InChI Key

GDLRKRGMTGUKCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=C1C(=O)OC)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Three-Component Reaction with Acid Anhydrides

A seminal method involves reacting cyclohexyl isocyanide with DMAD in the presence of trifluoroacetic anhydride (TFAA) or acetic anhydride. The reaction proceeds via a zwitterionic intermediate formed by the nucleophilic attack of the isocyanide on DMAD, followed by trapping with the anhydride.

Procedure :

  • Cyclohexyl isocyanide (2.0 mmol) and DMAD (1.0 mmol) are dissolved in dichloromethane.
  • TFAA (1.0 mmol) is added dropwise at room temperature.
  • The mixture is stirred for 8 hours, yielding the product after column chromatography (hexane/ethyl acetate).

Key Data :

  • Yield : 85–91%.
  • IR Analysis : Absorption bands at 3332 cm⁻¹ (N–H), 1730 cm⁻¹ (ester C=O), and 1671 cm⁻¹ (amide C=O).
  • NMR : Singlets for methoxy groups (δ 3.61–3.68 ppm) and cyclohexyl protons (δ 1.17–1.22 ppm).

Four-Component Reaction with Carboxylic Acids

An alternative MCR employs carboxylic acids (e.g., acetic acid) as proton sources instead of anhydrides. This method avoids toxic reagents and operates under neutral conditions.

Mechanism :

  • DMAD reacts with cyclohexyl isocyanide to form a zwitterion.
  • Proton transfer from the carboxylic acid stabilizes the intermediate.
  • Cyclization yields the furan core.

Optimization :

  • Solvent : Dichloromethane or water.
  • Catalyst : None required; reactions proceed at room temperature.
  • Yield : 88–97%.

Acid-Catalyzed Cyclization of Precursors

A patent by CN101486696B describes a cyclization strategy using hydrochloric acid (HCl) to convert diethyl 2,3-diacetylsuccinate into furan dicarboxylates. Although developed for 2,5-dimethylfuran-3,4-dicarboxylic acid, this method is adaptable to the target compound by modifying the amine source.

Procedure :

  • Diethyl 2,3-diacetylsuccinate (1.0 mmol) is refluxed in 3N HCl.
  • The reaction is monitored by TLC; completion typically requires 1–2 hours.
  • The product is extracted with ether and purified via chromatography.

Key Findings :

  • Yield : 66–72%.
  • Selectivity : Varies with HCl concentration; higher concentrations favor dicarboxylates over monoesters.

Green Synthesis in Aqueous Media

Recent advances emphasize environmentally benign protocols. A water-mediated MCR combines cyclohexyl isocyanide, DMAD, and aldehydes, though the latter component is omitted for the target compound.

Advantages :

  • Eliminates organic solvents.
  • Reduces reaction time to 1–2 hours.
  • Yield : Comparable to traditional methods (80–85%).

Spectroscopic Characterization

Critical data for verifying the compound’s structure include:

Technique Key Signals Reference
IR (KBr) 3332 cm⁻¹ (N–H), 1730 cm⁻¹ (C=O), 1671 cm⁻¹ (C=O)
¹H NMR (CDCl₃) δ 3.61–3.68 (methoxy), δ 1.17–1.22 (cyclohexyl), δ 6.70 (N–H, exchangeable)
¹³C NMR (CDCl₃) δ 167.8 (ester C=O), δ 153.7 (furan C–O), δ 58.7 (cyclohexyl C–N)

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Three-Component (TFAA) 85–91% RT, CH₂Cl₂ High yield, short reaction time Uses toxic anhydrides
Four-Component (AcOH) 88–97% RT, neutral conditions Avoids anhydrides, scalable Requires excess isocyanide
HCl Cyclization 66–72% Reflux, aqueous HCl Simple setup, inexpensive reagents Lower yield, limited selectivity
Aqueous MCR 80–85% RT, water Environmentally friendly, fast Requires optimization for amines

Mechanistic Insights

The formation of this compound proceeds through a stepwise mechanism:

  • Zwitterion Formation : Cyclohexyl isocyanide attacks DMAD, generating a reactive intermediate.
  • Proton Transfer : Acidic protons (from anhydrides or carboxylic acids) stabilize the zwitterion.
  • Cyclization : Intramolecular attack by the amine forms the furan ring.
  • Aromatization : Elimination of water or alcohol yields the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylate derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Pharmacological Properties

Research indicates that compounds containing furan rings often exhibit significant pharmacological properties. Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate is being investigated for:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural components could interact with biological targets involved in tumor proliferation.
  • Anti-inflammatory Effects: The cyclohexylamino group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects: Some studies have shown that furan derivatives can exhibit neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-component reactions. The following methods have been explored:

  • Multi-component Reactions: A common synthesis approach includes the reaction of cyclohexylamine with furan-3,4-dicarboxylic acid derivatives under specific conditions to yield the desired product.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis due to its unique structure. Its applications include:

  • Building Block for Complex Molecules: This compound can be utilized as a precursor for synthesizing more complex organic molecules, particularly those used in pharmaceuticals.
  • Functionalization Reactions: The presence of carboxylate groups allows for further functionalization, enabling the development of derivatives with tailored properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound demonstrated dose-dependent inhibition of cell growth in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory diseases, researchers assessed the anti-inflammatory potential of this compound using animal models. The results showed a significant reduction in inflammation markers compared to control groups, suggesting its viability as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and the amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations: Amino and Ester Groups

Amino Substituents:

  • Cyclohexylamino vs. tert-Butylamino: Cyclohexylamino groups (e.g., in ) introduce steric bulk and moderate lipophilicity, whereas tert-butylamino groups (e.g., ) enhance steric hindrance and may reduce solubility in polar solvents. For example, the tert-butylamino derivative in forms intramolecular N–H···O hydrogen bonds (bond length: 0.93 Å, angle: 141°), stabilizing its crystal structure .
  • Aromatic vs. Aliphatic Amino Groups: Derivatives with aromatic amines (e.g., 2,6-dimethylphenylimino in ) exhibit higher melting points (107–109°C) compared to aliphatic analogs (e.g., pyrrolidinyl in : colorless oil), likely due to π-π stacking interactions .

Ester Groups :

  • Dimethyl vs. Diethyl vs. Di-t-Butyl Esters : Larger ester groups (e.g., di-t-butyl in ) increase molecular weight and lipophilicity, often lowering melting points (57–59°C for di-t-butyl vs. 66–68°C for dimethyl analogs) . Dimethyl esters, as in , are typically oils or low-melting solids, facilitating synthetic manipulation .
Core Structural Differences
  • Furan vs. Pyrrole vs. Pyran Cores: Furan Derivatives (e.g., ): Exhibit planar structures with conjugated π-systems, influencing UV absorption and reactivity. For example, dimethyl 2-methyl-5-pyrrolidinyl-furan-3,4-dicarboxylate () shows distinct NMR shifts (δ 3.82 ppm for methoxy groups) due to electron delocalization . These compounds often show higher thermal stability (melting points up to 109°C) . Pyran-Based Systems (): Incorporate a six-membered oxygen heterocycle fused to a chromene ring, leading to extended conjugation and higher melting points (224–228°C) due to rigid, planar structures .
Physical and Spectral Properties
Compound (Example) Core Structure Substituents Melting Point/State Yield Key Spectral Data (NMR/IR) Reference
Dimethyl 2-(cyclohexylamino)-5-hydroxy-6-oxo-8-phenyl-4,6-dihydropyrano[3,2-g]chromene-3,4-dicarboxylate Pyran-chromene Cyclohexylamino, phenyl 224–228°C 76% TLC Rf = 0.54 (petrol ether:EtOAc)
Di-t-butyl 2-(cyclohexylimino)-1H-pyrrole-3,4-dicarboxylate Pyrrole Cyclohexylimino 66–68°C 88% IR: ester C=O at ~1700 cm<sup>-1</sup>
Dimethyl 2-methyl-5-pyrrolidinyl-furan-3,4-dicarboxylate Furan Pyrrolidinyl Colorless oil 54% <sup>1</sup>H NMR: δ 3.82 (s, OCH3)
Dimethyl 2-(tert-butylamino)-furan-3,4-dicarboxylate (Ethyl acetate hemisolvate) Furan tert-Butylamino N/A (crystalline) N/A Crystal system: Monoclinic, P21/c
Crystallographic and Stability Features
  • Hydrogen Bonding: The tert-butylamino derivative in forms intramolecular N–H···O bonds, while ’s compound crystallizes in a monoclinic system (a = 14.3733 Å, β = 95.007°) with van der Waals interactions dominating packing .
  • Solvent Inclusion : Ethyl acetate hemisolvate in illustrates how solvent molecules occupy lattice voids, affecting crystallinity and stability .

Biological Activity

Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate is a synthetic organic compound notable for its potential biological activities. This compound features a unique structure that includes a furan ring with two carboxylate groups and a cyclohexylamino moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound through various studies, including synthesis methods, interaction studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C15_{15}H19_{19}N1_{1}O4_{4}. The presence of both the furan and cyclohexyl groups in its structure is believed to confer distinct biological interactions, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. One common approach is the reaction of cyclohexylamine with dimethyl 2,3-furandicarboxylate under specific conditions to yield the desired compound. The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antioxidant Activity : Compounds containing furan rings are often investigated for their antioxidant properties. Research indicates that this compound may help in scavenging free radicals.
  • Anti-inflammatory Effects : Similar compounds have shown potential anti-inflammatory effects through modulation of inflammatory pathways. The cyclohexylamino group may enhance this activity by interacting with specific receptors involved in inflammation.
  • Pharmacokinetics and Pharmacodynamics : Interaction studies focus on the binding affinity of this compound with various biological targets. Techniques such as molecular docking and surface plasmon resonance can be employed to assess these interactions.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting other related compounds:

Compound NameChemical FormulaUnique Features
Dimethyl 2,5-furandicarboxylateC10_{10}H10_{10}O4_{4}Lacks amino substitution; simpler structure.
Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylateC13_{13}H14_{14}O5_{5}Contains a methoxyphenyl group; different aromatic substitution.
Dimethyl 2-(aminophenyl)furan-3,4-dicarboxylateC13_{13}H13_{13}N1_{1}O4_{4}Contains an amino group on an aromatic ring; potentially different biological activity.

The cyclohexylamino group in this compound is believed to confer distinct pharmacological properties compared to other derivatives lacking this feature.

Case Studies

Research studies have begun to explore the pharmacological potential of this compound:

  • Study on Antioxidant Activity : A study demonstrated that derivatives with furan structures exhibited significant antioxidant activity through radical scavenging assays.
  • Anti-inflammatory Mechanisms : Another study indicated that compounds similar to this compound showed inhibition of pro-inflammatory cytokines in vitro.
  • Molecular Docking Studies : Computational studies have suggested that this compound may bind effectively to inflammatory mediators such as COX enzymes and cytokine receptors.

Q & A

Q. What synthetic routes are available for preparing dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via [3+2] cycloaddition reactions between sulfur ylides and acetylenic esters. For example, dimethyl acetylenedicarboxylate (DMAD) reacts with sulfonium acylmethylides under optimized conditions (e.g., DMSO as solvent, nitrogen atmosphere, 110°C), yielding furan-3,4-dicarboxylates. Reaction parameters such as solvent polarity, temperature, and stoichiometry critically affect yields. Polar aprotic solvents like DMSO enhance reactivity, while deviations from a 1:2 molar ratio of reactants reduce yields significantly .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

X-ray diffraction (XRD) using MoKα radiation (λ = 0.71073 Å) and refinement via SHELXTL software are standard methods. The structure typically features intramolecular N–H···O hydrogen bonds (bond length ~0.93 Å, angle ~141°) and van der Waals interactions. Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters a ≈ 14.37 Å, b ≈ 16.12 Å, and c ≈ 11.70 Å are common .

Q. What spectroscopic techniques are used to characterize this compound, and which functional groups are diagnostic?

Key techniques include:

  • ¹H/¹³C NMR : Signals for methoxy groups (δ ~3.75–3.86 ppm in ¹H; δ ~51–55 ppm in ¹³C) and cyclohexylamino protons (δ ~1.0–2.5 ppm).
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 334.1291 for analogs) confirm the molecular formula .
  • IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., unit cell discrepancies) be resolved during structure refinement?

Contradictions arise from factors like twinning, radiation damage, or incorrect space group assignment. Use SHELXL for refinement, leveraging tools like the R1 factor and goodness-of-fit (GOF) to assess model accuracy. For high-resolution data (e.g., < 0.91 Å⁻¹ resolution), iterative cycles of least-squares refinement and electron density map analysis are critical .

Q. What strategies optimize regioselectivity in the synthesis of 2-aminofuran derivatives?

Regioselectivity is controlled by steric and electronic effects. Electron-deficient sulfonium ylides favor substitution at the less hindered position. For example, aryl groups with electron-withdrawing substituents (e.g., –NO₂, –CF₃) direct the cyclohexylamino group to the 2-position of the furan ring. Solvent polarity and temperature further modulate selectivity .

Q. How does partial hydrolysis of dimethyl furan-3,4-dicarboxylate derivatives enable access to functionalized furan carboxylic acids?

Controlled hydrolysis using aqueous NaOH or LiOH selectively cleaves one ester group, yielding mono-carboxylic acids. Subsequent decarboxylation at elevated temperatures (e.g., 150°C) produces furan-3-carboxylic acids. This stepwise approach avoids over-hydrolysis and preserves the furan core .

Methodological Considerations

Q. What computational methods predict the stability of intramolecular hydrogen bonds in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen bond energetics. Key metrics include bond dissociation energy (BDE) and Natural Bond Orbital (NBO) analysis. For the N–H···O bond, BDE values typically range from 5–10 kcal/mol, indicating moderate stabilization .

Q. How do solvent effects influence the reaction kinetics of furan-3,4-dicarboxylate formation?

Polar solvents (e.g., DMF, DMSO) stabilize dipolar intermediates in cycloaddition reactions, accelerating rates. Kinetic studies via in situ NMR or HPLC reveal a second-order dependence on reactant concentration. Activation energies (ΔG‡) for DMSO-mediated reactions are ~20–25 kcal/mol .

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